molecular formula C14H12ClN3OS B2680430 3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one CAS No. 379238-13-8

3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2680430
CAS RN: 379238-13-8
M. Wt: 305.78
InChI Key: IGHFAGWXHSYULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Antiproliferative Activities

A study on pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, including compounds structurally related to 3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one, demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The activity was dependent on the structure, concentration, and exposure time. Some compounds were particularly potent, inducing apoptotic cell death in cancer cells, suggesting their potential as anticancer agents (Atapour-Mashhad et al., 2017).

Antimicrobial and Anticancer Agents

Research on novel pyrazole derivatives with connections to this compound has shown promising antimicrobial and anticancer properties. Some derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin, in addition to possessing good to excellent antimicrobial activity (Hafez et al., 2016).

Molecular Structure Analysis

Studies on the molecular structure and crystallization behavior of related pyrimidine compounds provide insights into their potential drug action mechanisms. The analysis of different tautomeric forms of the cation in crystalline structures highlights the significance of hydrogen bonding in molecular recognition processes, which is crucial for the targeted drug action of pharmaceuticals containing this functionality (Rajam et al., 2017).

Antimicrobial Activities

Synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines, derivatives akin to this compound, have demonstrated in vitro antimicrobial activities. Such studies contribute to the development of new antimicrobial agents, highlighting the versatile applications of these compounds in fighting infections (Abdel-rahman et al., 2002).

Radioprotective and Antitumor Activities

Research into novel thieno[2,3-d]pyrimidine derivatives containing amino acids and imidazoles revealed promising radioprotective and antitumor activities. These findings suggest the potential of such compounds in therapeutic applications, particularly in protecting against radiation damage and fighting cancer (Alqasoumi et al., 2009).

properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-7-11(9-3-5-10(15)6-4-9)12-13(20-7)17-8(2)18(16)14(12)19/h3-6H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHFAGWXHSYULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)N)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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